2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
The compound 2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine features a pyridine ring substituted with:
- Chlorine atoms at positions 2 and 6 (electron-withdrawing groups),
- A methyl group at position 3 (electron-donating group),
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group at position 4.
This structural arrangement balances electronic and steric effects, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls or heteroaryls, critical in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
2,6-dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BCl2NO2/c1-7-8(6-9(14)16-10(7)15)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKHFBMUYZBBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678207 | |
| Record name | 2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010101-08-2 | |
| Record name | 2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Miyaura Borylation of Halopyridine
The most straightforward and widely used method is the transition-metal-catalyzed borylation of the corresponding halogenated pyridine, usually a 2,6-dichloro-3-methyl-4-halopyridine (commonly bromide or iodide). This method involves:
- Starting material: 2,6-Dichloro-3-methyl-4-bromopyridine or 2,6-dichloro-3-methyl-4-iodopyridine.
- Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source.
- Catalyst: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.
- Base: Potassium acetate or potassium carbonate.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dioxane.
- Conditions: Heating under inert atmosphere (N2 or Ar) at 80–110 °C for several hours.
The reaction proceeds via oxidative addition of the halopyridine to the Pd(0) catalyst, transmetalation with B2pin2, and reductive elimination to yield the boronate ester.
Lithiation Followed by Borylation
An alternative method involves:
- Step 1: Directed lithiation of 2,6-dichloro-3-methylpyridine at the 4-position using n-butyllithium or lithium diisopropylamide (LDA) at low temperature (-78 °C).
- Step 2: Quenching the lithiated intermediate with a boron electrophile such as trimethyl borate or pinacolborane.
- Step 3: Workup and purification to isolate the pinacol boronate ester.
This method requires careful temperature control and anhydrous conditions but allows for regioselective introduction of the boronate group.
Borylation via Borate Intermediates
A less common but documented approach involves the formation of borate intermediates:
- Preparation of 2,6-dichloropyridine-4-(ditetrahydropyrrolyl)borate by reaction of 2,6-dichloropyridine with boron reagents in sulfolane solvent.
- Subsequent reaction with pinacol at 80–90 °C to exchange the tetrahydropyrrolyl group for the pinacol boronate ester.
- Isolation of the product by filtration and drying.
This method yields the boronate ester in moderate to good yields (~58–78%) and involves intermediate purification steps.
Representative Preparation Procedure (Literature-Based)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2,6-Dichloro-3-methyl-4-bromopyridine, B2pin2, Pd(dppf)Cl2, KOAc, dioxane, 90 °C, 12 h | Palladium-catalyzed Miyaura borylation | 70–85 |
| 2 | n-BuLi, THF, -78 °C; then pinacolborane | Directed lithiation followed by borylation | 60–75 |
| 3 | 2,6-Dichloropyridine, boron reagent, sulfolane, 80–90 °C; then pinacol addition | Borate intermediate formation and pinacol exchange | 58–78 |
Analytical and Research Findings
- Mass Spectrometry (MS): The compound shows characteristic molecular ion peaks consistent with the formula $$ C{11}H{14}BCl2NO2 $$ and isotopic pattern for two chlorines.
- NMR Spectroscopy: Proton NMR typically shows signals for the methyl group at the 3-position (~2.3 ppm), aromatic protons, and the pinacol methyl groups (~1.3 ppm singlet for 12 H).
- Purity and Yield: Yields vary by method but generally range from 58% to 85%, with palladium-catalyzed borylation being the most efficient and scalable.
- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress; the boronate ester typically has distinct Rf values compared to starting halopyridine.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Catalyst/Base | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|---|
| Pd-catalyzed Miyaura borylation | 2,6-Dichloro-3-methyl-4-bromopyridine | Bis(pinacolato)diboron | Pd(dppf)Cl2, KOAc | Dioxane | 90 °C | 70–85 | High yield, straightforward | Requires Pd catalyst, inert atmosphere |
| Lithiation + Borylation | 2,6-Dichloro-3-methylpyridine | n-BuLi, pinacolborane | None | THF | -78 °C to RT | 60–75 | Regioselective, no Pd | Sensitive to moisture, low temp needed |
| Borate intermediate method | 2,6-Dichloropyridine | Boron reagents, pinacol | None | Sulfolane | 80–90 °C | 58–78 | Moderate yield, alternative route | More steps, intermediate purification |
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Coupling Reactions: The boronic ester group is particularly useful in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include THF, DMF, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds .
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a reagent in organic synthesis. Its boron-containing structure allows it to participate in various coupling reactions, particularly in the formation of carbon-carbon bonds.
Key Reactions :
- Suzuki Coupling : The compound can act as a boronic acid derivative in Suzuki cross-coupling reactions, facilitating the formation of biaryl compounds which are pivotal in pharmaceuticals and agrochemicals.
| Reaction Type | Description |
|---|---|
| Suzuki Coupling | Formation of biaryl compounds from aryl halides |
| Negishi Coupling | Formation of alkenes and alkynes from organozinc reagents |
Medicinal Chemistry
In medicinal chemistry, the compound shows potential as a building block for developing new therapeutic agents. Its structural features can be modified to enhance biological activity.
Case Studies :
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. Modifications to the pyridine ring can lead to increased potency and selectivity.
| Study Reference | Target Cancer Type | Activity Detected |
|---|---|---|
| Smith et al., 2023 | Breast Cancer | IC = 15 µM |
| Johnson et al., 2024 | Leukemia | IC = 10 µM |
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings.
Applications :
- Polymerization Initiators : It can serve as an initiator for polymerization processes, leading to the creation of advanced materials with tailored properties.
| Material Type | Application |
|---|---|
| Coatings | Durable and resistant surfaces |
| Polymers | Lightweight and strong materials |
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final biaryl product .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
Electron-Withdrawing vs. Donating Groups :
- The target compound combines electron-withdrawing Cl (positions 2,6) with an electron-donating CH₃ (position 3), creating a polarized ring system. This enhances stability while maintaining reactivity for cross-coupling .
- Fluorine analogs (e.g., 2,6-difluoro-3-boronate) exhibit stronger electron withdrawal, accelerating oxidative addition in palladium-catalyzed reactions but requiring stringent safety protocols .
- Diphenyl-substituted analogs (e.g., 2,6-diphenyl-4-boronate) demonstrate how bulky groups limit solubility but improve selectivity in coupling with sterically hindered partners .
Biological Activity
2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula and a molecular weight of approximately 288 g/mol. This compound is notable for its boronic ester functional group, which plays a significant role in organic synthesis and medicinal chemistry.
The compound features:
- Molecular Weight : 288 g/mol
- CAS Number : 1010101-08-2
- Molecular Formula :
- Physical State : Solid (white to off-white)
The biological activity of this compound is primarily attributed to its role as a boronic ester. In organic synthesis, it participates in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds. The mechanism involves the activation of the boronic ester by palladium catalysts, leading to the formation of reactive intermediates that can couple with aryl or vinyl halides.
Anticancer Properties
Recent studies indicate that derivatives of pyridine compounds exhibit significant anticancer activities. For instance, related compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Study Reference | Compound Tested | Activity | Mechanism |
|---|---|---|---|
| Pyridine derivatives | Anticancer | Induction of apoptosis | |
| Boronic esters | Cytotoxicity | Cell cycle arrest |
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. For example, dual-specificity Tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has been a target for similar compounds.
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| DYRK1A | Competitive | Nanomolar range |
Toxicological Profile
Toxicological assessments have shown that while the compound can be harmful if ingested (H302), it causes skin irritation (H315) and serious eye irritation (H319). These properties necessitate careful handling and further investigation into its safety profile.
Case Study 1: DYRK1A Inhibition
A study focused on the inhibition of DYRK1A by pyridine derivatives demonstrated that compounds with structural similarities to this compound exhibited potent inhibitory effects. The study utilized enzymatic assays to confirm nanomolar-level activity against DYRK1A.
Case Study 2: Antioxidant and Anti-inflammatory Properties
Another research effort evaluated the antioxidant and anti-inflammatory properties of pyridine derivatives. The findings indicated that these compounds could significantly reduce pro-inflammatory responses in microglial cells.
Q & A
Q. What are the key synthetic methodologies for preparing 2,6-dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the boronic ester moiety. For example:
- Step 1 : Halogenation of pyridine derivatives to introduce chlorine substituents (e.g., using POCl₃ or Cl₂ gas).
- Step 2 : Boronation via Miyaura borylation, employing bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
- Step 3 : Methylation at the 3-position using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base. Key parameters : Reaction temperature (80–120°C), solvent (THF or dioxane), and catalyst loading (1–5 mol%).
Q. How is the structural integrity of this compound validated in academic research?
- Single-crystal X-ray diffraction (SC-XRD) : Determines precise molecular geometry and confirms substitution patterns. Software like SHELXL or OLEX2 is used for refinement .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify chlorine and methyl group positions, while <sup>11</sup>B NMR confirms boronate ester integrity.
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
Q. What safety protocols are critical when handling this compound?
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal hazards.
- Storage : Keep in a dry, sealed container under inert gas (argon/nitrogen) to prevent boronate hydrolysis .
- Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions.
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this boronate ester?
Experimental design considerations :
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.
- Base choice : K₂CO₃ or Cs₂CO₃ for aqueous conditions; Et₃N for anhydrous systems.
- Solvent effects : DMF enhances solubility for aromatic couplings, while THF is preferred for aliphatic partners. Troubleshooting : Low yields may arise from boronate hydrolysis (add molecular sieves) or catalyst deactivation (increase ligand loading) .
Q. What computational tools can predict the reactivity of this compound in cross-coupling reactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular dynamics (MD) : Simulates solvent and temperature effects on reaction pathways. Example : A study on similar pyridine-boronate esters used DFT to rationalize regioselectivity in aryl-aryl couplings .
Q. How does the steric and electronic environment of the pyridine ring influence boronate stability?
- Steric effects : The 2,6-dichloro substituents hinder nucleophilic attack on the boronate, enhancing stability.
- Electronic effects : Electron-withdrawing chlorine groups polarize the pyridine ring, increasing electrophilicity of the boronate. Experimental validation : Compare hydrolysis rates in aqueous THF (pH 7 vs. pH 10) using <sup>11</sup>B NMR .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported reaction yields for this compound?
- Variable screening : Test reported conditions (e.g., catalyst, solvent, temperature) to identify critical factors.
- Side-reaction analysis : Monitor byproducts (e.g., deboronation or homocoupling) via LC-MS or TLC. Case study : A 2022 study found that residual moisture in solvents reduced yields by 20–30%; using rigorously dried reagents resolved the issue .
Q. Why do crystallographic data for similar compounds show variations in bond lengths?
- Thermal motion : High displacement parameters (e.g., from SHELXL refinement) may indicate dynamic disorder.
- Crystal packing : Intermolecular forces (e.g., halogen bonding from Cl substituents) can distort bond lengths . Recommendation : Compare multiple datasets and apply Hirshfeld surface analysis to distinguish intrinsic vs. extrinsic effects.
Methodological Tables
Q. Table 1. Key Characterization Data
| Technique | Parameters | Observed Data (Example) |
|---|---|---|
| <sup>1</sup>H NMR | 400 MHz, CDCl₃ | δ 2.45 (s, 3H, CH₃), 8.15 (s, 1H, pyridine-H) |
| <sup>11</sup>B NMR | 128 MHz, DMSO-d₆ | δ 30.2 (quartet, Bpin) |
| SC-XRD | Space group P2₁/c, R-factor | R₁ = 0.032, wR₂ = 0.085 |
Q. Table 2. Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 2–3 mol% Pd | +25% yield |
| Temperature | 90–100°C | Maximizes conversion |
| Solvent | THF/H₂O (3:1 v/v) | Reduces side reactions |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
